molecular formula C22H25N5O4 B10863356 N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide

N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B10863356
M. Wt: 423.5 g/mol
InChI Key: STOZQZNMTAXKPM-SJJRHDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves multiple steps. One common synthetic route involves the reaction of 1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOLE with 1-(4-METHOXYPHENYL)ETHYLIDENEHYDRAZINE under specific conditions to form the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Chemical Reactions Analysis

N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole nitrogen or the methoxyphenyl group.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation .

Scientific Research Applications

N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA .

Comparison with Similar Compounds

Compared to other indole derivatives, N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is unique due to its specific substituents and structure. Similar compounds include:

This uniqueness makes N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE a valuable compound for further research and development.

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C22H25N5O4/c1-15(16-9-11-17(30-4)12-10-16)25-31-13-20(28)23-24-21-18-7-5-6-8-19(18)27(22(21)29)14-26(2)3/h5-12,29H,13-14H2,1-4H3/b24-23?,25-15+

InChI Key

STOZQZNMTAXKPM-SJJRHDKUSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN(C)C)O)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN(C)C)O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.